6-(4-Methylphenoxy)hexan-2-one

Description

Significance of Phenoxy Ketones as Key Intermediates and Scaffolds in Synthetic Chemistry

Phenoxy ketones, and more broadly aryloxy ketones, are recognized for their role as valuable building blocks in organic synthesis. Their bifunctional nature, containing both a ketone and a phenoxy group, allows for a diverse range of chemical transformations. The ketone moiety can undergo nucleophilic addition, reduction, or enolization, while the aryloxy group can be modified through aromatic substitution or cleavage of the ether bond.

This versatility makes them crucial intermediates in the construction of various heterocyclic compounds. For instance, α-phenoxy ketones are well-established precursors for the synthesis of benzofurans, a common motif in biologically active molecules, through acid-catalyzed cyclodehydration reactions. researchgate.net Similarly, aryloxy ketones have been utilized in the Pfitzinger reaction to produce quinolines, another important class of heterocyclic compounds. acs.org

Furthermore, the phenoxy group can influence the stereoselectivity of reactions at the ketone center. Recent research has demonstrated the ability of an aryloxy group to direct the regio- and stereoselective transfer hydrogenation of 1,2-diketones, leading to the formation of chiral bioactive compounds. nih.gov This directing effect highlights the subtle yet powerful influence that the aryloxy scaffold can exert on chemical reactions, making these compounds particularly useful in asymmetric synthesis. The development of methods for the enantioselective epoxidation of α,β-unsaturated ketones also relies on phenoxy-functionalized chiral ligands, underscoring the importance of this structural unit in catalysis. organic-chemistry.org

Structural Characteristics of 6-(4-Methylphenoxy)hexan-2-one and its Context within the Aryloxy Ketone Class

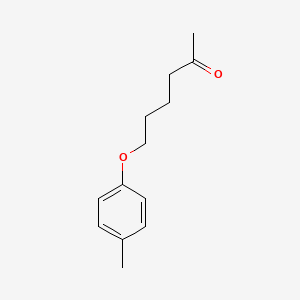

The structure of this compound is defined by a hexan-2-one backbone, where the sixth carbon is linked to a 4-methylphenoxy group via an ether bond. This places it within the γ-aryloxy ketone subclass. The key structural features include:

A Ketone Functional Group: Located at the second position of the hexane (B92381) chain, this group is a primary site for chemical reactions.

An Aliphatic Chain: A flexible six-carbon chain connects the ketone and the aryloxy moiety.

An Ether Linkage: The C-O bond connects the aliphatic chain to the aromatic ring.

A Substituted Aromatic Ring: A phenyl group with a methyl substituent at the para position (C4).

The presence of these distinct components imparts a specific set of physicochemical properties to the molecule.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)OCCCCCC(=O)C |

Compared to α-aryloxy ketones, where the phenoxy group is directly adjacent to the carbonyl carbon, the greater separation in γ-aryloxy ketones like this compound can lead to different reactivity patterns. For example, intramolecular reactions such as cyclizations may proceed differently due to the longer, more flexible linker.

Overview of Key Research Areas and Methodological Approaches for the Chemical Compound

Research involving this compound primarily revolves around its synthesis and its use as a precursor for other compounds. Methodological approaches for its preparation often involve standard organic reactions.

One common synthetic route is the Williamson ether synthesis, where the sodium salt of a phenol (B47542) (in this case, 4-methylphenol or p-cresol) reacts with a halo-ketone. An alternative approach involves the oxidation of the corresponding alcohol, 6-(4-methylphenoxy)hexan-2-ol. This precursor alcohol can be synthesized through methods like the Grignard addition to methyl vinyl ketone.

The reactivity of this compound is characteristic of its functional groups. The ketone can be reduced to an alcohol, for instance, using sodium borohydride (B1222165), with the phenoxy group typically remaining intact under these mild conditions.

While specific, large-scale applications for this exact compound are not extensively documented in mainstream literature, its structural motifs are found in molecules of interest. For example, related phenoxy-containing structures are investigated for their potential in creating anion sensors and other functional materials. mdpi.com Furthermore, the broader class of aryloxy ketones is subject to photochemical studies, where irradiation can cause fission of the C-OAr bond, leading to rearrangements and the formation of products like phenols and substituted benzofurans. rsc.org These general methodologies and research interests applicable to aryloxy ketones provide a framework for the potential investigation and application of this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-11-6-8-13(9-7-11)15-10-4-3-5-12(2)14/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJVRYKSVGALFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 4 Methylphenoxy Hexan 2 One and Analogous Aryloxy Ketones

Retrosynthetic Analysis of 6-(4-Methylphenoxy)hexan-2-one

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.comamazonaws.comscitepress.orgjournalspress.com For this compound, the primary disconnection points are the ether linkage and the carbon-carbon bonds of the hexanone backbone.

A primary retrosynthetic disconnection breaks the aryl-oxygen bond, suggesting a nucleophilic substitution or a metal-catalyzed coupling reaction. This leads to two key synthons: a 4-methylphenoxide nucleophile and a 6-electrophilic hexan-2-one derivative. The synthetic equivalents for these would be 4-methylphenol and a 6-halo-2-hexanone (e.g., 6-bromohexan-2-one) or a related derivative with a good leaving group at the 6-position.

Alternatively, a disconnection of the C5-C6 bond of the hexanone chain suggests an alkylation strategy. This approach would involve the enolate of a smaller ketone, such as acetone (B3395972), and an electrophilic fragment containing the 4-methylphenoxy group.

Another strategic disconnection can be made at the C-O bond of the ether, leading to 4-methylphenol and 6-hydroxy-2-hexanone. The latter can be synthesized from various precursors and then activated for etherification. These fundamental disconnections form the basis for the synthetic methodologies discussed in the following sections.

Established and Emerging Approaches for Phenoxy Ketone Scaffold Construction

Building upon the insights from retrosynthetic analysis, several synthetic strategies can be employed to construct this compound and its analogs. These methods range from classical nucleophilic substitution reactions to modern metal-catalyzed couplings, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Substitution Reactions Involving Phenol (B47542) Derivatives and Activated Alkyl Halides/Ketones

The Williamson ether synthesis is a classic and widely used method for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl halide. youtube.comjk-sci.commasterorganicchemistry.comwikipedia.orglibretexts.org In the context of this compound synthesis, this involves the reaction of 4-methylphenoxide with a 6-halo-2-hexanone.

The key steps in this synthesis are:

Formation of the Phenoxide: 4-Methylphenol is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the more nucleophilic 4-methylphenoxide. youtube.com

Nucleophilic Attack: The resulting phenoxide then displaces the halide from 6-bromo-2-hexanone in an SN2 reaction to form the desired ether. pharmaffiliates.comlookchem.com

The efficiency of this reaction is dependent on the nature of the leaving group (I > Br > Cl) and the reaction conditions, which are typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 pathway. jk-sci.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

| 4-Methylphenol | 6-Bromo-2-hexanone | NaH | DMF | This compound | Williamson Ether Synthesis |

| 4-Methylphenol | 6-Chloro-2-hexanone | K2CO3 | Acetone | This compound | Williamson Ether Synthesis |

Metal-Catalyzed Coupling Reactions for Aryl-Oxygen Bond Formation

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgnih.govmdpi.comwikipedia.orgorganic-chemistry.org To synthesize this compound, this would involve the coupling of a halo-substituted 4-methylbenzene (e.g., 4-bromotoluene) with 6-hydroxy-2-hexanone in the presence of a copper catalyst and a base. chemsynthesis.comguidechem.comnist.gov Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. mdpi.com

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, has been extended to the formation of C-O bonds, providing a versatile method for synthesizing diaryl and alkyl aryl ethers. wikipedia.orgorganic-chemistry.orgprinceton.eduorganic-chemistry.orgnih.gov This reaction would involve the coupling of an aryl halide or triflate (e.g., 4-bromotoluene) with 6-hydroxy-2-hexanone using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product | Reaction Type |

| 4-Bromotoluene | 6-Hydroxy-2-hexanone | CuI | (if any) | K2CO3 | This compound | Ullmann Condensation |

| 4-Bromotoluene | 6-Hydroxy-2-hexanone | Pd(OAc)2 | Buchwald Ligand | NaOtBu | This compound | Buchwald-Hartwig C-O Coupling |

Utilization of Ketone Equivalents and Alkylation Strategies

An alternative approach involves forming the carbon skeleton through the alkylation of a ketone enolate. 182.160.97libretexts.orgfiveable.mefiveable.meresearchgate.net In this strategy, a readily available ketone can be deprotonated to form its enolate, which then acts as a nucleophile to attack an electrophile containing the desired aryloxy moiety.

For the synthesis of this compound, one could envision the alkylation of the enolate of acetone with a 1-bromo-4-(4-methylphenoxy)butane. However, controlling the mono-alkylation of acetone can be challenging. A more controlled approach would be to use a ketone with more acidic α-hydrogens that can be selectively deprotonated, or to employ a ketone synthon that can be later converted to the desired ketone.

The acetoacetic ester synthesis provides a classic example of using a ketone equivalent. The enolate of ethyl acetoacetate (B1235776) can be alkylated with a suitable electrophile, followed by hydrolysis and decarboxylation to yield a methyl ketone. libretexts.org

| Enolate Precursor | Electrophile | Base | Product of Alkylation | Subsequent Steps | Final Product |

| Acetone | 1-bromo-4-(4-methylphenoxy)butane | LDA | This compound | - | This compound |

| Ethyl acetoacetate | 1-bromo-3-(4-methylphenoxy)propane | NaOEt | Ethyl 2-(3-(4-methylphenoxy)propyl)acetoacetate | Hydrolysis, Decarboxylation | This compound |

Strategic Functionalization of Hexanone Core Structures

This methodology involves starting with a pre-formed hexanone derivative and introducing the desired phenoxy group at the 6-position. A key intermediate in this approach is 6-hydroxy-2-hexanone. chemsynthesis.comguidechem.comnist.gov This hydroxyketone can be prepared through various methods, including the hydration of corresponding alkenes or the reduction of dicarbonyl compounds.

Once 6-hydroxy-2-hexanone is obtained, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then undergo nucleophilic substitution with 4-methylphenoxide to yield the target molecule.

Alternatively, the hydroxyl group can be directly displaced under Mitsunobu reaction conditions, where triphenylphosphine (B44618) and a dialkyl azodicarboxylate are used to activate the alcohol for nucleophilic attack by 4-methylphenol.

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Reagent 3 | Product |

| 6-Hydroxy-2-hexanone | TsCl, Pyridine | - | 6-Tosyloxy-2-hexanone | 4-Methylphenoxide | This compound |

| 6-Hydroxy-2-hexanone | PPh3, DIAD | 4-Methylphenol | - | - | This compound |

Synthetic Routes to Related (Methylphenoxy) Containing Compounds as Precursors or Analogs

The synthesis of related (methylphenoxy) containing compounds can provide valuable precursors or serve as analogs for biological testing. For instance, the synthesis of phenoxyacetic acid derivatives is well-documented and often involves the reaction of a phenol with chloroacetic acid in the presence of a base. These compounds can then be further elaborated.

Similarly, other functionalized phenoxy compounds can be prepared and subsequently used in the synthesis of more complex molecules. For example, the reaction of 4-methylphenol with an excess of a dihaloalkane can yield a phenoxyalkyl halide, which can then be used in alkylation reactions as described in section 2.2.3.

The synthesis of various substituted phenoxy compounds often follows the general principles of nucleophilic substitution or metal-catalyzed coupling, highlighting the versatility of these methods in constructing a wide range of aryloxy-containing molecules.

Stereoselective Synthesis of this compound

The presence of a stereocenter at the second position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule. Chiral auxiliary-mediated approaches and asymmetric catalysis are two powerful strategies to achieve this goal.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. For the synthesis of chiral ketones, chiral auxiliaries can be attached to a precursor molecule to direct the stereoselective formation of the carbon skeleton.

One common strategy involves the use of chiral hydrazones, such as those derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). youtube.com These auxiliaries can be condensed with a ketone to form a chiral hydrazone. Subsequent deprotonation and alkylation occur with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. Finally, removal of the auxiliary yields the chiral ketone.

Another widely used class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.org These are typically used to direct asymmetric alkylations of carboxylic acid derivatives. A synthetic sequence could involve the acylation of the oxazolidinone, followed by a stereoselective alkylation of the α-carbon. Subsequent transformation of the resulting carboxylic acid derivative into a ketone would yield the desired enantiomerically enriched product.

Table 1: Examples of Chiral Auxiliary-Mediated Reactions for Ketone Synthesis

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|---|

| SAMP | Cyclohexanone | Alkylation | >95% d.e. | 85 |

| Evans Oxazolidinone | Propionyl chloride | Alkylation | >98% d.e. | 90 |

| (R)-BINOL | Arylglyoxal | Grignard Reaction | up to 99% d.e. | High |

Asymmetric Catalysis in Carbonyl and Ether Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. williams.edu For the synthesis of this compound, asymmetric catalysis can be applied to the formation of the chiral center at the carbonyl group or during the formation of the ether linkage.

Asymmetric hydrogenation of a corresponding α,β-unsaturated ketone precursor is a powerful method for establishing the stereocenter. nih.gov Chiral metal complexes, often based on ruthenium or rhodium with chiral phosphine ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity. nih.gov

Another approach is the asymmetric alkylation of a ketone enolate. nih.gov This can be achieved using a chiral phase-transfer catalyst or a chiral metal complex to control the facial selectivity of the enolate's reaction with an alkylating agent. nih.gov Furthermore, the asymmetric synthesis of related α-phenoxy-β-aryl-β-lactams has been achieved through catalytic methods, showcasing the potential for asymmetric C-O bond forming reactions in the synthesis of phenoxy-containing chiral molecules. researchgate.net

Table 2: Asymmetric Catalytic Reactions for the Synthesis of Chiral Ketones

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (e.e.) | Yield (%) |

|---|---|---|---|---|

| Ru-BINAP | Asymmetric Hydrogenation | Aryl Ketone | up to 99% | 95 |

| Chiral Phosphoric Acid | Asymmetric [2 + 4] Cycloaddition | 3-Vinylindole and ortho-Quinone Methide | up to 98% | up to 98% |

| Cr/salen complex | Asymmetric Alkylation | Ketone enolate | - | - |

| Quinine-derived bifunctional squaramide | Michael/annulation | N-Boc pyrazolinone ketimines and γ-hydroxyenones | up to >99% | Good |

Green Chemistry Principles and Sustainable Practices in the Synthesis of Phenoxy Ketones

The principles of green chemistry aim to reduce the environmental impact of chemical processes. innoget.com In the synthesis of this compound and other phenoxy ketones, these principles can be applied through careful solvent selection, the use of solvent-free conditions, and the development of recyclable catalytic systems.

Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent can significantly impact the environmental footprint of a synthesis. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or ionic liquids. For instance, visible-light-induced aerobic C-H oxidation to produce aromatic ketones has been successfully performed in water. chemistryviews.org

Solvent-free reaction conditions represent an even greener alternative, as they eliminate solvent waste entirely. researchgate.net Mechanochemistry, which uses mechanical energy to induce chemical reactions, is a promising solvent-free technique. nih.govnih.gov The synthesis of various organic molecules, including those with ketone functionalities, has been demonstrated under ball-milling conditions. nih.gov

Table 3: Green Solvents and Conditions for Ketone Synthesis

| Green Approach | Reaction Type | Example | Advantages |

|---|---|---|---|

| Water as Solvent | C-H Oxidation | Synthesis of aromatic ketones | Environmentally friendly, non-toxic, readily available |

| Solvent-Free | Fries Rearrangement | Synthesis of p-hydroxyacetophenone | Eliminates solvent waste, can lead to higher reaction rates |

| Mechanochemistry | Thiolation of α-imino ketones | One-pot, three-component reaction | Solvent-free, often catalyst-free, high efficiency |

Development of Recyclable Catalytic Systems

Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. The development of catalysts that can be easily separated from the reaction mixture and reused is a key area of research. Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to recycle.

For ketone synthesis, various recyclable catalytic systems have been explored. For example, titanosilicate catalysts have been used for the C-H oxidation of polyethylenes to produce ketone-functionalized polymers. nih.govresearchgate.net These heterogeneous catalysts can be recovered and reused. nih.gov Similarly, polyoxometalate (POM) catalysts have been employed for oxidative cleavage reactions to produce ketones and aldehydes, offering a green alternative to traditional oxidation methods. innoget.com The use of such recyclable catalysts in the synthesis of phenoxy ketones could significantly improve the sustainability of the process.

Table 4: Recyclable Catalysts for Ketone Synthesis

| Catalyst | Reaction Type | Advantages |

|---|---|---|

| Titanosilicate (e.g., TiITQ-6) | C-H Bond Oxidation | Heterogeneous, easily recyclable |

| Polyoxometalates (POMs) | Oxidative Cleavage | Can use environmentally benign oxidants like O2 |

| Zirconium dioxide | Preparation of mixed ketones from carboxylic acids | High selectivity |

Elucidation of Reaction Mechanisms and Chemical Transformations of 6 4 Methylphenoxy Hexan 2 One

Mechanistic Pathways Governing the Reactivity of the Ketone Carbonyl Group

The ketone functional group is characterized by a polarized carbon-oxygen double bond, wherein the carbonyl carbon possesses a partial positive charge, rendering it electrophilic. This inherent electrophilicity is the primary driver for a variety of chemical reactions.

The most fundamental reaction of the ketone carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. The reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, while base-promoted reactions often involve a more potent, anionic nucleophile. libretexts.org

A range of nucleophiles can participate in this reaction with 6-(4-methylphenoxy)hexan-2-one, leading to a diverse array of products. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduce an alkyl, aryl, or vinyl group, resulting in the formation of a tertiary alcohol. Similarly, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 6-(4-methylphenoxy)hexan-2-ol.

Condensation reactions, such as the Wittig reaction, provide a pathway to form alkenes by reacting the ketone with a phosphorus ylide. This reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide.

| Reagent/Reaction Type | Nucleophile | Product Structure | Product Class |

|---|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) |  | Tertiary Alcohol |

| Reduction | H⁻ (from NaBH₄ or LiAlH₄) |  | Secondary Alcohol |

| Cyanohydrin Formation | ⁻CN (from HCN/KCN) |  | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR |  | Alkene |

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the resonance stabilization of the resulting conjugate base, known as an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and are crucial intermediates in the α-functionalization of ketones. wikipedia.orgnih.gov

This compound is an unsymmetrical ketone with two distinct sets of α-protons: those on the C1-methyl group and those on the C3-methylene group. Deprotonation can therefore lead to two different enolates. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically results in the rapid removal of the less sterically hindered C1 proton, forming the kinetic enolate. bham.ac.uk Conversely, employing a weaker base under conditions that allow for equilibrium, such as an alkoxide, favors the formation of the more substituted and thermodynamically more stable C3 enolate, the thermodynamic enolate. bham.ac.uk

Once formed, these enolates can react with a variety of electrophiles. For example, reaction with an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the α-position (alkylation). Reaction with halogens (Br₂, Cl₂) leads to α-halogenation.

| Condition | Base | Enolate Formed | Subsequent Reaction with R-X | Major Product |

|---|---|---|---|---|

| Kinetic Control (-78°C) | LDA | Less substituted (C1) | Alkylation at C1 | 7-(4-Methylphenoxy)-3-methylheptan-2-one |

| Thermodynamic Control (25°C) | NaOEt | More substituted (C3) | Alkylation at C3 | 6-(4-Methylphenoxy)-3-alkylhexan-2-one |

Reactivity and Cleavage Mechanisms of the Phenoxy Ether Linkage

The ether linkage in this compound connects an sp³-hybridized alkyl carbon to an sp²-hybridized aromatic carbon. This aryl-alkyl ether bond is generally stable but can be cleaved under specific, typically harsh, reaction conditions.

The cleavage of aryl-alkyl ethers is most commonly accomplished using strong protic acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion acts as a nucleophile, attacking the alkyl carbon adjacent to the oxygen.

For this compound, the nucleophilic attack will occur on the hexyl chain's C6, as an SN2 reaction on an sp²-hybridized aromatic carbon is highly unfavorable. This regioselectivity results in the formation of 4-methylphenol and the corresponding 6-halohexan-2-one.

| Reagent | Mechanism Steps | Products |

|---|---|---|

| HBr (conc.) | 1. Protonation of ether oxygen. 2. SN2 attack by Br⁻ on C6. | 4-Methylphenol + 6-Bromohexan-2-one |

| HI (conc.) | 1. Protonation of ether oxygen. 2. SN2 attack by I⁻ on C6. | 4-Methylphenol + 6-Iodohexan-2-one |

The ether linkage itself is relatively resistant to oxidation. However, the molecule as a whole can undergo oxidative transformations under certain conditions. The absence of a benzylic hydrogen atom adjacent to the ether oxygen means that typical benzylic oxidations are not possible at this position. Strong oxidizing agents under forcing conditions might lead to the degradation of the molecule, potentially involving cleavage of the aromatic ring or oxidation at other positions on the alkyl chain, but selective oxidative cleavage of the C-O ether bond is not a common or synthetically useful transformation.

Electrophilic and Nucleophilic Aromatic Substitution on the 4-Methylphenyl Moiety

The aromatic ring is another key site of reactivity, capable of undergoing substitution reactions where a hydrogen atom on the ring is replaced by another group.

The benzene (B151609) ring in this compound is substituted with two groups: a methyl group (-CH₃) and an alkoxy group (-O-R). Both of these substituents are activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. scielo.org.mx They achieve this by donating electron density to the ring, which stabilizes the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction.

Both the methyl and alkoxy groups are also ortho, para-directors. This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this molecule, the para position relative to the alkoxy group is occupied by the methyl group, and vice-versa. Therefore, substitution will be directed to the positions ortho to the alkoxy group (C2 and C6 on the ring) and ortho to the methyl group (C3 and C5 on the ring). The powerful activating and directing effect of the oxygen atom generally makes the positions ortho to it (C2, C6) the most nucleophilic and thus the most likely sites of substitution.

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 6-(2-Nitro-4-methylphenoxy)hexan-2-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-(2-Bromo-4-methylphenoxy)hexan-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 6-(2-Acyl-4-methylphenoxy)hexan-2-one |

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from SₑAr and generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). chemistrysteps.commasterorganicchemistry.com

The 4-methylphenyl ring of this compound is electron-rich due to the presence of two electron-donating groups and lacks a suitable leaving group. Consequently, this compound is deactivated towards SₙAr and is not expected to undergo this type of reaction under typical laboratory conditions.

Intramolecular Cyclization Processes Leading to Fused Heterocycles

The structure of this compound contains a nucleophilic aromatic ring and an electrophilic carbonyl group, which could potentially undergo intramolecular cyclization to form fused heterocyclic systems. Such reactions are typically promoted by acid or base catalysts.

One plausible pathway is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, such as polyphosphoric acid or a Lewis acid, the ketone carbonyl group can be activated towards nucleophilic attack by the electron-rich aromatic ring. The ortho position to the activating methylphenoxy group would be the most likely site of attack, leading to the formation of a six-membered ring fused to the benzene ring. Subsequent dehydration would yield a dihydronaphthalene derivative.

Alternatively, under basic conditions, an intramolecular aldol-type condensation could be envisioned, although this is less likely given the lack of a suitably acidic proton alpha to the carbonyl that would lead to a stable fused ring system.

It is important to note that these proposed cyclization pathways are theoretical and based on the chemical functionalities present in this compound. Experimental validation would be necessary to confirm the feasibility and outcome of such reactions.

Radical Chemistry Associated with Phenoxy Radicals (General Phenoxy Context)

The phenoxy moiety of this compound can be a source of phenoxy radicals, which are key intermediates in various chemical and biological processes. rsc.org Phenoxy radicals are organic radicals generally formed from phenols. nih.gov

Formation of Phenoxy Radicals:

Phenoxy radicals can be generated through the one-electron oxidation of the corresponding phenol (B47542). nih.gov This oxidation can be initiated by various means, including:

Enzymatic reactions: Peroxidases, for instance, can catalyze the formation of phenoxy radicals from phenolic compounds. nih.govnih.gov

Chemical oxidation: Oxidation by metal ions or other free radicals can lead to the formation of phenoxy radicals. nist.gov

Photochemical reactions: Photo-oxidation, for example in the presence of iron(III), can also generate phenoxy radicals. rsc.org

In the context of this compound, the formation of the corresponding phenoxy radical would involve the removal of a hydrogen atom from a precursor phenolic compound, or through other oxidative processes acting on the phenoxy group.

Reactivity of Phenoxy Radicals:

Once formed, phenoxy radicals are relatively stable due to the delocalization of the unpaired electron over the aromatic ring. rsc.org However, they are also reactive species that can participate in a variety of reactions.

Dimerization and Polymerization: Phenoxy radicals can undergo self-coupling reactions to form dimers, such as dihydroxybiphenyls, or polymerize. iaea.org The coupling can occur at the ortho and para positions of the ring, as well as at the oxygen atom to form phenoxyphenols. iaea.org

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, thereby propagating radical chain reactions.

Reactions with other Radicals: Phenoxy radicals can react with other radical species. For instance, their reaction with thiols can regenerate the parent phenol and produce thiyl radicals. nih.gov

Redox Reactions: Phenoxy radicals can be reduced back to the corresponding phenol. nih.govnih.gov For example, NADPH-cytochrome P-450 oxidoreductase can catalyze the reduction of certain phenoxy radicals. nih.gov

The specific reactivity of a phenoxy radical derived from this compound would be influenced by the substituents on the aromatic ring and the nature of the reaction environment. The presence of the hexan-2-one chain could also lead to intramolecular reactions involving the radical.

Interactive Data Table: Properties of the Parent Phenoxy Radical

| Property | Value | Source |

| Molecular Formula | C₆H₅O | nih.govnist.gov |

| Molecular Weight | 93.1033 g/mol | nist.gov |

| CAS Registry Number | 2122-46-5 | nih.govnist.gov |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 6 4 Methylphenoxy Hexan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For a molecule like 6-(4-Methylphenoxy)hexan-2-one, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

High-Field ¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations for this compound are based on established principles and data from analogous structures. The spectra would be theoretically recorded in a standard solvent like deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: The proton spectrum provides information on the electronic environment of each unique proton, its neighboring protons (through spin-spin coupling), and the relative number of protons in each environment (through integration).

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₃-C=O) | 2.15 | Singlet (s) | 3H |

| H-3 (-CH₂-C=O) | 2.45 | Triplet (t) | 2H |

| H-4 (-CH₂-) | 1.65 | Quintet (quin) | 2H |

| H-5 (-CH₂-) | 1.80 | Quintet (quin) | 2H |

| H-6 (-O-CH₂-) | 3.95 | Triplet (t) | 2H |

| H-Ar (ortho to OCH₂) | 6.85 | Doublet (d) | 2H |

| H-Ar (meta to OCH₂) | 7.10 | Doublet (d) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Given the molecule's asymmetry, all 13 carbon atoms are expected to be distinct.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1 (CH₃-C=O) | 29.8 | CH₃ |

| C-2 (C=O) | 209.5 | C |

| C-3 (-CH₂-C=O) | 43.5 | CH₂ |

| C-4 (-CH₂-) | 21.0 | CH₂ |

| C-5 (-CH₂-) | 29.0 | CH₂ |

| C-6 (-O-CH₂-) | 67.5 | CH₂ |

| C-Ar (quaternary, C-O) | 156.5 | C |

| C-Ar (ortho to OCH₂) | 114.5 | CH |

| C-Ar (meta to OCH₂) | 129.8 | CH |

| C-Ar (quaternary, C-CH₃) | 130.0 | C |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-3/H-4, H-4/H-5, and H-5/H-6, confirming the linear arrangement of the hexane (B92381) chain. It would also show coupling between the aromatic protons on the p-cresol (B1678582) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at δ ~3.95 ppm would correlate with the carbon signal at δ ~67.5 ppm, assigning this pair to the C-6 position.

The singlet protons at H-1 (δ ~2.15) correlating to the carbonyl carbon C-2 (δ ~209.5) and C-3 (δ ~43.5).

The protons at H-6 (δ ~3.95) correlating to the aromatic quaternary carbon attached to the ether oxygen (C-Ar, δ ~156.5) and to C-5 (δ ~29.0), firmly linking the phenoxy group to the hexane chain.

The aromatic protons correlating to various carbons in the ring, and the aromatic methyl protons (δ ~2.30) correlating to the quaternary aromatic carbon (δ ~130.0) and the ortho carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, providing insights into the molecule's conformation. A potential NOESY correlation might be observed between the protons on C-6 of the hexane chain and the ortho-protons of the aromatic ring, which would suggest a preferred spatial arrangement of the ether linkage.

Stereochemical Assignments and Conformational Analysis by NMR

This compound is an achiral molecule, so stereochemical assignment is not applicable. However, the acyclic hexane chain possesses significant conformational flexibility due to rotation around its C-C and C-O single bonds.

Conformational analysis using NMR can provide insights into the most stable rotamers in solution. The magnitude of the three-bond proton-proton coupling constants (³JHH) along the alkyl chain, analyzed through the Karplus equation, can indicate the preferred dihedral angles. Furthermore, quantitative NOESY experiments can provide distance constraints between non-bonded protons, helping to build a model of the molecule's average conformation in solution. For example, the spatial proximity of protons on C-4 to those on C-6 could be evaluated to understand the folding of the alkyl chain.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. For this compound, the molecular formula is C₁₃H₁₈O₂.

Molecular Formula: C₁₃H₁₈O₂

Calculated Monoisotopic Mass: 206.1307 u

Application: An experimental HRMS measurement yielding a mass value extremely close to 206.1307 would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

In tandem mass spectrometry (MS/MS), the molecular ion (parent ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information. The fragmentation of this compound is predicted to follow several key pathways characteristic of ketones and aryl ethers.

Predicted Key Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones.

Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 191.1.

Cleavage of the C2-C3 bond would result in the loss of a C₄H₈-O-Ar radical to form the acetyl cation [CH₃CO]⁺ at m/z 43.0, which is often a prominent peak for methyl ketones.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen (from C-5) to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would produce two neutral fragments, propene and 1-(4-methylphenoxy)propan-2-one, and a charged enol radical cation at m/z 58.0.

Ether Bond Cleavage: Cleavage at the ether linkage can also occur.

Cleavage of the C6-O bond would generate a hexan-2-one radical and a p-methylphenoxide cation, or more likely, lead to fragments derived from the aromatic portion, such as the p-cresol radical cation at m/z 108.1.

A common fragmentation for aryl alkyl ethers is the cleavage of the C-O bond with charge retention on the aromatic ring, often accompanied by hydrogen rearrangement to form the p-cresol ion (m/z 108).

Table of Predicted Major Fragment Ions in MS/MS

| m/z | Proposed Formula | Proposed Structure / Origin |

|---|---|---|

| 206.1 | [C₁₃H₁₈O₂]⁺• | Molecular Ion |

| 191.1 | [C₁₂H₁₅O₂]⁺ | [M - CH₃]⁺; Alpha-cleavage |

| 108.1 | [C₇H₈O]⁺• | p-cresol radical cation; Ether cleavage with H-rearrangement |

| 107.1 | [C₇H₇O]⁺ | [HOC₆H₄CH₂]⁺; Benzylic-type cleavage/rearrangement |

| 58.0 | [C₃H₆O]⁺• | Enol radical cation from McLafferty Rearrangement |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. youtube.com It is highly effective for assessing the purity of this compound and detecting any trace-level impurities that may be present from its synthesis or degradation. researchgate.net

In a typical GC-MS analysis, the compound is vaporized and injected into a gas chromatograph. Inside the GC, the mixture is carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. youtube.com As each compound elutes from the column at a specific retention time, it enters the mass spectrometer.

The mass spectrometer bombards the eluting molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. scirp.org By comparing the obtained mass spectrum with reference libraries (e.g., NIST, Wiley), the identity of the compound can be confirmed with high confidence. japsonline.com The purity of this compound is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC) and comparing it to the areas of any impurity peaks. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity for specific impurities. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value/Description |

| GC Column | TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (1 min hold), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Retention Time (RT) | ~15-20 min (estimated) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 220 |

| Key Fragmentation Ions (m/z) | Fragments corresponding to the loss of a methyl group, cleavage of the hexanone chain (e.g., McLafferty rearrangement), and ions characteristic of the 4-methylphenoxy group (e.g., m/z 107). |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for analyzing compounds that are non-volatile or thermally unstable, making it a suitable alternative or complementary technique to GC-MS for the analysis of this compound. nih.govbbk.ac.uk It is particularly valuable for analyzing the compound in complex matrices and for high-sensitivity purity assessments. econference.ioresearchgate.net

The LC-MS/MS system combines the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of tandem mass spectrometry. bbk.ac.uk The sample is first dissolved in a suitable solvent and injected into the HPLC, where it is separated on a column (e.g., C18) using a liquid mobile phase. nih.gov After elution, the analyte enters the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is a soft ionization technique that usually keeps the molecule intact, generating a protonated molecule [M+H]+ or other adducts. nih.gov

In the tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole selects the parent ion of this compound (m/z 221 for [M+H]+). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low levels and in the presence of interfering substances. econference.ionih.gov

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| LC System | UPLC or HPLC |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS System | Triple Quadrupole Mass Spectrometer |

| Precursor Ion (Q1) | m/z 221 ([M+H]+) |

| Product Ions (Q3) | Specific fragment ions derived from the precursor (e.g., m/z 107) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity econference.io |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for the structural elucidation of this compound by providing detailed information about its functional groups and molecular vibrations.

Functional Group Identification via IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is measured, resulting in a spectrum that reveals the types of bonds and thus the functional groups present. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the ketone carbonyl group, the aromatic ether linkage, the substituted benzene (B151609) ring, and the aliphatic hydrocarbon chain. The presence of a strong, sharp peak in the carbonyl region is one of the most easily identifiable features for ketones. pressbooks.publibretexts.org

Table 3: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3020 | C-H Stretch | Aromatic (p-cresol ring) |

| ~2960-2850 | C-H Stretch | Aliphatic (hexane chain) |

| ~1715 | C=O Stretch | Ketone |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic ring |

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. thermofisher.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR absorption requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability of the molecule. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the alkyl chain, which often produce strong Raman signals. Furthermore, Raman spectroscopy is an excellent non-destructive technique for solid-state analysis. mdpi.com It can be used to study the crystalline form (polymorphism) of the compound, as different crystal lattices will produce distinct low-frequency (THz-Raman) vibrational modes. azom.com This makes it a valuable tool for quality control in manufacturing. nih.gov

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | C-H Stretch | Aromatic |

| ~2930 | CH₂ Symmetric Stretch | Aliphatic |

| ~1615 | C=C Stretch | Aromatic Ring (strong signal) |

| ~1710 | C=O Stretch | Ketone (typically weaker than in IR) |

| ~1200 | C-C Stretch | Alkyl Chain |

| ~830 | Ring Breathing Mode | 1,4-disubstituted aromatic ring |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is primarily used to analyze molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can undergo these electronic transitions.

Chromophore Analysis and Conjugation Effects

The primary chromophore in this compound is the 4-methylphenoxy group (p-cresol bonded to an ether). The benzene ring contains a conjugated system of π-electrons, which gives rise to characteristic π→π* transitions in the UV region. fiveable.me The presence of the oxygen atom (ether linkage) and the methyl group as substituents on the benzene ring will influence the exact wavelength of maximum absorbance (λmax). These auxochromes can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene. shimadzu.com

The ketone carbonyl group also acts as a chromophore, capable of a weak n→π* transition. However, in this molecule, the carbonyl group is isolated from the aromatic π-system by a saturated alkyl chain. This lack of conjugation between the carbonyl and the aromatic ring means their electronic transitions are largely independent. libretexts.org If the carbonyl were conjugated with the ring, a significant bathochromic shift and an increase in absorption intensity (hyperchromic effect) would be observed. fiveable.melibretexts.org The UV-Vis spectrum is therefore primarily dictated by the electronic transitions of the substituted aromatic ring.

Table 5: Estimated UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Estimated λmax (nm) | Chromophore | Notes |

| π→π | ~275-285 | 4-Methylphenoxy group | Primary absorption band, characteristic of substituted benzenes. shimadzu.com |

| n→π | ~290-310 | Ketone (C=O) | Weak, often appears as a shoulder on the stronger π→π* band. |

X-ray Crystallography for Absolute Structure and Solid-State Interactions

X-ray crystallography stands as the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov The application of this method to this compound would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the absolute conformation of the molecule. The process involves growing a high-quality single crystal of the compound, which can be a significant experimental challenge. aimspress.com

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique diffraction pattern of spots. nih.gov The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry (space group), while the intensity of each spot is used to calculate a map of the electron density within the crystal. nih.gov This map is then interpreted to build an atomic model of the molecule.

For this compound, an X-ray crystallographic study would reveal critical details about its solid-state conformation. This includes the dihedral angles defining the orientation of the p-methylphenoxy group relative to the hexanone chain and the conformation of the flexible alkyl chain itself. Furthermore, the analysis would elucidate intermolecular interactions that govern the crystal packing, such as van der Waals forces or potential weak C-H···O hydrogen bonds, which dictate the material's bulk properties.

Interactive Data Table 1: Illustrative Crystallographic Data for this compound

This table presents hypothetical data that could be obtained from an X-ray crystallographic analysis of the compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₁₈O₂ |

| Formula Weight | 206.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.58 |

| b (Å) | 5.98 |

| c (Å) | 19.21 |

| β (°) | 98.5 |

| Volume (ų) | 1202.7 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.14 |

| Final R-indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

Advanced Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized chemical compounds. For this compound, a combination of advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential to ensure the compound's identity and purity, as well as to isolate it from reaction mixtures.

HPLC is a cornerstone technique for the analysis and purification of moderately polar, non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is highly suitable for assessing the purity of this compound.

Method development would involve a systematic approach to optimize separation from starting materials, byproducts, and degradation products. Key steps include:

Column Selection : A C18 (octadecylsilyl) column is a common first choice, offering excellent hydrophobic retention for the aromatic and alkyl portions of the molecule.

Mobile Phase Optimization : A gradient elution using a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous phase (water) allows for the efficient separation of compounds with varying polarities. wjmpr.com The mobile phase composition is critical for achieving optimal retention time, peak shape, and resolution. wjmpr.com

Detection : A UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~220 nm or ~270 nm) would provide high sensitivity.

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Interactive Data Table 2: Example HPLC Method and Validation Parameters

| Parameter | Suggested Condition / Acceptance Criteria |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Retention Time (Approx.) | 8.5 min |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

Gas Chromatography is an ideal technique for the analysis of thermally stable and volatile compounds. chemijournal.com Given its structure, this compound is well-suited for GC analysis, which can be used for purity assessment and the detection of volatile impurities from its synthesis.

Coupling GC with a Mass Spectrometer (GC-MS) is particularly powerful. This hyphenated technique not only separates the components of a mixture but also provides mass spectra for each component, enabling positive identification by comparing fragmentation patterns with spectral libraries. ijpsjournal.com For method development, a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5) would be appropriate. A temperature-programmed analysis, where the column temperature is gradually increased, would ensure the separation of components with a range of boiling points.

Interactive Data Table 3: Typical GC-MS Operating Conditions

| Parameter | Suggested Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-450 m/z |

For applications requiring a highly pure sample of this compound in quantities larger than a few milligrams, preparative HPLC is the method of choice. isca.in This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. nih.gov

The transition from an analytical to a preparative method involves:

Larger Column Dimensions : Columns with wider diameters (e.g., >20 mm) and often larger particle sizes are used to accommodate higher sample volumes.

Increased Flow Rates : The mobile phase flow rate is increased proportionally to the column size to maintain separation efficiency.

Sample Loading : The amount of crude sample injected is maximized without sacrificing the necessary resolution between the target compound and its impurities.

The goal of preparative chromatography is not just analysis but the physical isolation of the pure compound, which is collected in fractions as it elutes from the column. isca.innih.gov

Interactive Data Table 4: Comparison of Analytical vs. Preparative HPLC

| Parameter | Analytical HPLC | Preparative HPLC |

| Column ID | 4.6 mm | 21.2 mm |

| Particle Size | 3-5 µm | 5-10 µm |

| Flow Rate | 0.8 - 1.5 mL/min | 15 - 25 mL/min |

| Sample Load | Micrograms to Milligrams | Milligrams to Grams |

| Objective | Analysis / Quantification | Purification / Isolation |

Hyphenated techniques, which couple a separation method with one or more spectroscopic detection methods online, provide an unparalleled depth of analytical information from a single experiment. nih.govresearchgate.net For the unambiguous characterization of this compound, especially within a complex matrix or as a newly synthesized entity, a system like HPLC-MS/MS or LC-NMR is invaluable.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is the most common hyphenated technique. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This provides the molecular weight of the compound in real-time and, with tandem MS (MS/MS), can generate specific fragmentation patterns to confirm the structure.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) : This powerful combination allows for the acquisition of NMR spectra (e.g., ¹H NMR) on the sample as it elutes from the HPLC column. This provides definitive structural information on the separated peak, confirming the connectivity of atoms within the molecule.

Advanced, multi-hyphenated systems such as HPLC-SPE-NMR-MS (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Mass Spectrometry) offer a comprehensive workflow. In such a system, peaks separated by HPLC can be trapped on an SPE cartridge, washed, and then eluted with a deuterated solvent directly into an NMR spectrometer for full structural elucidation, with parallel MS data providing complementary molecular weight information. This integrated approach minimizes sample handling and maximizes the structural information obtained from a limited amount of material.

Computational and Theoretical Investigations of 6 4 Methylphenoxy Hexan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govrsc.orgnih.gov For 6-(4-Methylphenoxy)hexan-2-one, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the molecule's lowest energy conformation, known as the ground state geometry.

This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure with the minimum possible energy is achieved. The resulting energetic information, such as the total electronic energy and the enthalpy of formation, provides a measure of the molecule's stability. nih.gov The optimized geometry reveals the precise three-dimensional arrangement of the atoms, which is crucial for understanding its physical properties and interactions.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C(aromatic)-O (Ether) | ~1.37 Å |

| Bond Length | O-C(alkyl) (Ether) | ~1.43 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

| Dihedral Angle | C(aromatic)-C(aromatic)-O-C(alkyl) | Variable (defines orientation) |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF neglects electron correlation, which can affect the accuracy of certain predictions.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenoxy (p-cresol) moiety, while the LUMO would likely be centered around the electrophilic carbonyl group of the hexanone chain. This distribution indicates the probable sites for nucleophilic and electrophilic attack.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Region of electron donation (phenoxy group) |

| LUMO Energy | -0.8 | Region of electron acceptance (ketone group) |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability and low reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an MEP map would clearly show regions of high negative potential around the oxygen atoms of the ketone and ether functionalities, indicating their role as sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms, particularly those on the methyl group and the aromatic ring, would exhibit positive potential. This mapping provides a detailed and intuitive guide to the molecule's intermolecular interactions and reactive sites. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comresearchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the forces between atoms.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or chloroform) to simulate its behavior in a liquid phase. The simulation would reveal the molecule's conformational landscape by showing which shapes (conformations) it prefers and how it transitions between them. The flexible hexanone chain allows for numerous rotational isomers, and MD can identify the most stable ones. Furthermore, the simulation would detail the interactions between the solute and solvent, such as the formation of hydrogen bonds between the ketone oxygen and water molecules, providing a molecular-level understanding of its solubility and solution-state behavior. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The predicted shifts for this compound would distinguish between the aromatic protons, the different methylene (-CH₂-) groups along the alkyl chain, and the methyl protons next to the ketone and on the phenyl ring.

IR Frequencies : The calculation of vibrational frequencies is a standard output from a DFT geometry optimization. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. For this molecule, the calculations would predict a strong absorption band for the C=O stretch of the ketone group (typically around 1715 cm⁻¹) and characteristic absorptions for the C-O-C ether linkages, as well as C-H stretching and bending modes for the alkyl and aromatic parts. libretexts.orgoregonstate.edulibretexts.org

UV-Vis Maxima : The wavelengths of maximum absorption (λ_max) in an Ultraviolet-Visible (UV-Vis) spectrum can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations determine the energies of electronic transitions, primarily the π → π* transitions within the aromatic ring. The presence of the substituted phenoxy group would be expected to produce characteristic absorptions in the UV region.

| Spectroscopy Type | Key Feature | Predicted Value/Range |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 205-210 ppm |

| ¹H NMR | Aromatic Protons (C₆H₄) | 6.8-7.2 ppm |

| ¹H NMR | Ketone Methyl Protons (-COCH₃) | ~2.1 ppm |

| IR | Ketone C=O Stretch | ~1715 cm⁻¹ |

| IR | Aryl-Alkyl Ether C-O Stretch | 1230-1270 cm⁻¹ (asymmetric) |

| UV-Vis | π → π* transition (λ_max) | ~275 nm |

Reaction Mechanism Elucidation through Transition State Calculations

The study of reaction mechanisms is fundamental to understanding chemical reactivity. Transition state theory is a cornerstone of this field, postulating that the rate of a reaction is determined by the energy barrier between reactants and products, which is surmounted at the transition state. Computational chemistry allows for the precise location and characterization of these transient structures.

For this compound, a key reaction of interest is the cleavage of the ether bond, a common transformation for phenoxy alkanes. This reaction typically proceeds via nucleophilic substitution, and the exact mechanism (SN1 or SN2) can be determined by calculating the potential energy surface.

Hypothetical Reaction Coordinate for Ether Cleavage:

A generalized reaction pathway for the acid-catalyzed cleavage of the ether linkage in this compound would involve the protonation of the ether oxygen, followed by nucleophilic attack. The nature of the transition state would depend on the specific conditions and the site of nucleophilic attack.

SN2 Pathway: In a bimolecular nucleophilic substitution (SN2) mechanism, the nucleophile attacks the carbon atom adjacent to the ether oxygen at the same time as the carbon-oxygen bond breaks. This would involve a single transition state.

SN1 Pathway: A unimolecular (SN1) mechanism would proceed through a carbocation intermediate, involving at least two transition states corresponding to the formation and subsequent reaction of the carbocation.

Computational methods, such as Density Functional Theory (DFT), are employed to model these pathways. By calculating the geometries and energies of the reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. The transition state is identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Energetic Data for Ether Cleavage Transition States

| Parameter | SN2 Transition State (kcal/mol) | SN1 Rate-Determining TS (kcal/mol) |

| Activation Energy (ΔG‡) | 25 - 35 | 20 - 30 |

| Reaction Enthalpy (ΔH) | Varies with nucleophile and conditions | Varies with nucleophile and conditions |

| Key Bond Distances (Å) | C-O (breaking): ~2.0, C-Nu (forming): ~2.2 | C-O (broken): > 2.5 |

Note: The data in this table is illustrative and based on general values for similar reactions. Specific calculations for this compound are required for accurate values.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.netscirp.org These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For this compound, QSPR could be used to predict a wide range of physicochemical properties.

The development of a QSPR model involves several key steps:

Data Set Collection: A diverse set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure (e.g., topological, geometrical, electronic) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a molecule like this compound, which contains both a ketone functional group and an aromatic ether, QSPR models developed for these classes of compounds can be used for property prediction. researchgate.netresearchgate.net

Table 2: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Type | Examples | Predicted Property Relevance |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, viscosity, solubility |

| Geometrical | Molecular surface area, molecular volume | Partition coefficient, bioavailability |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Reactivity, acidity (pKa), spectral properties |

| Quantum Chemical | Total energy, heat of formation | Thermodynamic stability |

A hypothetical QSPR model for predicting the acidity of the α-hydrogens of the ketone group in this compound might take the form of a linear equation:

pKa = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...

Where c₀, c₁, c₂ are coefficients determined from the regression analysis, and the descriptors could include electronic parameters of the carbonyl group and steric factors of the surrounding structure. researchgate.net The accuracy of such a model would depend on the quality and diversity of the training data set of ketones used to build it. scirp.org

Utility of 6 4 Methylphenoxy Hexan 2 One As a Synthon in Complex Organic Synthesis

Strategic Building Block for Diverse Molecular Scaffolds

The utility of 6-(4-Methylphenoxy)hexan-2-one as a strategic building block stems from the reactivity of its constituent parts. The ketone's carbonyl group can undergo nucleophilic addition, condensation, and enolate chemistry. The phenoxy group can be modified through aromatic substitution reactions, and the alkyl chain provides a flexible spacer that can be functionalized. This combination of reactive sites allows for the construction of a wide array of molecular scaffolds.

As an α-phenoxy ketone, this compound is a valuable intermediate for producing more complex molecules such as amino alcohols and diols. The presence of the ether linkage and the ketone carbonyl group at different ends of the hexyl chain allows for selective reactions at either site, leading to the synthesis of diverse and complex molecular structures.

Precursor to Heterocyclic Systems and Fused Ring Compounds

The structure of this compound is well-suited for the synthesis of various heterocyclic and fused ring systems, which are common motifs in pharmaceuticals and other biologically active compounds.

Alpha-phenoxy ketones are established precursors to benzofuran (B130515) derivatives. The synthesis typically involves an intramolecular cyclodehydration reaction. researchgate.net This process can be promoted by strong acids or other dehydrating agents, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which has been shown to be effective in preparing substituted benzofurans from α-phenoxy ketones in moderate to excellent yields under mild conditions. researchgate.net In the case of this compound, an acid-catalyzed intramolecular cyclization would be expected to yield a substituted benzofuran.

While the direct synthesis of dihydronaphthofuran derivatives from α-phenoxy ketones is not as commonly documented, the structural motifs present in this compound suggest its potential as a precursor. The synthesis of dihydronaphthofurans often involves the cyclization of a suitably functionalized naphthol. It is conceivable that this compound could be elaborated into a naphthol-containing intermediate, which could then undergo cyclization to form a dihydronaphthofuran scaffold.

The synthesis of quinoxalinones and other nitrogen-containing heterocycles often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl compound itself, it can be chemically modified to incorporate a second carbonyl group or a reactive equivalent. For instance, α-halogenation of the ketone followed by oxidation could potentially yield a 1,2-dicarbonyl intermediate, which could then be reacted with a diamine to form a quinoxalinone.